molecular formula C13H14N2O3S B11483912 Ethyl 3-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4-methylbenzoate

Ethyl 3-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4-methylbenzoate

Cat. No.: B11483912
M. Wt: 278.33 g/mol
InChI Key: QZZJREIXPHPFGJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4-methylbenzoate is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with ethyl chloroformate to form ethyl 4-methylbenzoate. This intermediate is then reacted with thiourea and chloroacetic acid under basic conditions to yield the desired thiazolidinone derivative. The reaction conditions often include the use of solvents such as ethanol or dioxane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4-methylbenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.

    2-Imino-4-thiazolidinone: Investigated for its antimicrobial activities.

Uniqueness

Ethyl 3-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

ethyl 3-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4-methylbenzoate

InChI

InChI=1S/C13H14N2O3S/c1-3-18-12(17)9-5-4-8(2)10(6-9)15-11(16)7-19-13(15)14/h4-6,14H,3,7H2,1-2H3

InChI Key

QZZJREIXPHPFGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)N2C(=O)CSC2=N

Origin of Product

United States

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